6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C6H3ClF3N3O2 . It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
The compound is a part of the pyridine class of compounds, which are known to interact with various biological targets
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
It’s worth noting that pyridine derivatives have been found to play roles in various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which may influence its absorption and distribution
Result of Action
Pyridine derivatives are known to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 6-chloro-5-(trifluoromethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Reduction: Formation of 6-chloro-3-amino-5-(trifluoromethyl)pyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of pharmaceutical agents .
Industry: In the agrochemical industry, this compound is used in the development of herbicides and pesticides. Its trifluoromethyl group imparts stability and enhances the biological activity of the resulting products .
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 6-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Comparison: 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it more effective in various applications .
Properties
IUPAC Name |
6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUDDAXTJZAQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.